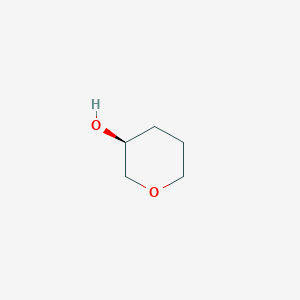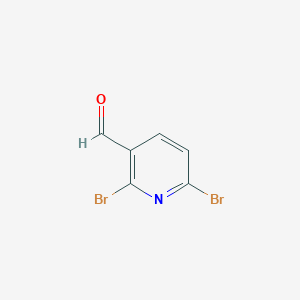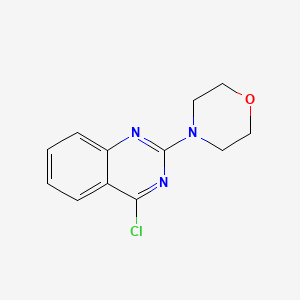
4-Chloro-2-morpholinoquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Potential
4-Chloro-2-morpholinoquinazoline and its derivatives have been extensively studied for their anticancer properties. For instance, certain derivatives have shown potent apoptosis-inducing capabilities, indicating their potential as anticancer agents. These compounds can induce cell death in cancer cells while having the ability to penetrate the blood-brain barrier, making them suitable for targeting brain tumors. The structural modification of these compounds, such as the replacement of chloro groups or the addition of methoxy phenyl groups, plays a significant role in their efficacy and selectivity towards various cancer cell lines, including breast and prostate cancer models (Sirisoma et al., 2009).
Chemical Synthesis and Reactivity
The chemical synthesis and reactivity of 4-Chloro-2-morpholinoquinazoline derivatives have been explored for the development of novel compounds with potential biological activities. Techniques such as the Camps reaction have been utilized to synthesize quinolin-2-ones, showcasing the versatility of these compounds as building blocks for further chemical modifications. This reactivity is leveraged to create derivatives with specific properties, such as molluscicidal effects or as intermediates for further pharmacological studies (Prezent & Dorokhov, 2003).
Pharmacological Studies
Beyond anticancer research, 4-Chloro-2-morpholinoquinazoline derivatives have been the subject of pharmacological studies exploring their potential in treating other diseases. For example, some derivatives have shown antimicrobial and antifungal activities, indicating their broader therapeutic potential. The ability to modify the chemical structure of these compounds allows for the optimization of their biological activities, including the enhancement of their antimicrobial efficacy (Rao et al., 2014).
Inhibitory Mechanisms and Cellular Effects
Investigations into the mechanisms of action of 4-Chloro-2-morpholinoquinazoline derivatives have revealed their ability to inhibit key cellular processes in cancer cells. Some derivatives can block tubulin polymerization, a crucial step in cell division, highlighting their potential mechanism of action as anticancer agents. Additionally, the modification of these compounds can influence their ability to induce apoptosis, further supporting their application in cancer therapy (Sirisoma et al., 2008).
Safety and Hazards
Orientations Futures
Quinazoline and its derivatives, including 4-Chloro-2-morpholinoquinazoline, have attracted significant attention due to their wide range of biopharmaceutical activities. Future research may focus on exploring this system and its multitude of potential against several biological activities . The development of novel therapeutics based on quinazoline derivatives presents opportunities for medicinal chemistry .
Propriétés
IUPAC Name |
4-(4-chloroquinazolin-2-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-11-9-3-1-2-4-10(9)14-12(15-11)16-5-7-17-8-6-16/h1-4H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAUCVLFWGAOGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-morpholinoquinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



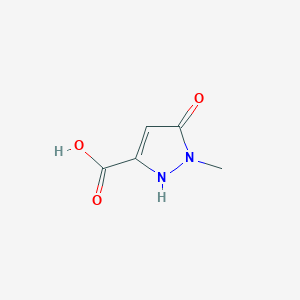
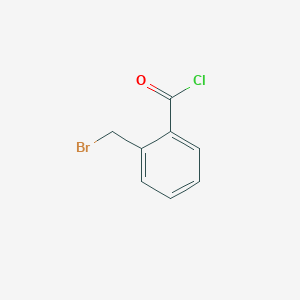
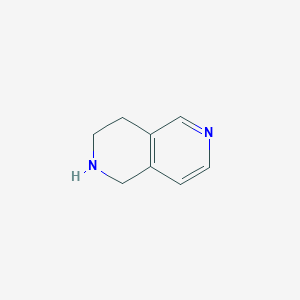
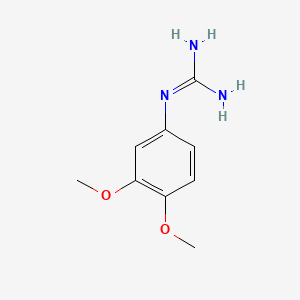



![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)
